3-(Bromomethyl)-5-nitro-1,2-thiazole
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Overview
Description
3-(Bromomethyl)-5-nitro-1,2-thiazole is a heterocyclic compound characterized by the presence of a bromomethyl group and a nitro group attached to a thiazole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-nitro-1,2-thiazole typically involves the bromination of 5-nitro-1,2-thiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-5-nitro-1,2-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted thiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Major Products:
Scientific Research Applications
3-(Bromomethyl)-5-nitro-1,2-thiazole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-nitro-1,2-thiazole involves its interaction with various molecular targets:
Comparison with Similar Compounds
3-(Bromomethyl)-5-methyl-1,2-thiazole: Similar structure but with a methyl group instead of a nitro group.
3-(Bromomethyl)-5-chloro-1,2-thiazole: Contains a chloro group instead of a nitro group.
Uniqueness: 3-(Bromomethyl)-5-nitro-1,2-thiazole is unique due to the presence of both bromomethyl and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C4H3BrN2O2S |
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Molecular Weight |
223.05 g/mol |
IUPAC Name |
3-(bromomethyl)-5-nitro-1,2-thiazole |
InChI |
InChI=1S/C4H3BrN2O2S/c5-2-3-1-4(7(8)9)10-6-3/h1H,2H2 |
InChI Key |
DAVRQNGRPDHDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1CBr)[N+](=O)[O-] |
Origin of Product |
United States |
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